6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 862976-03-2
VCID: VC6874718
InChI: InChI=1S/C14H7ClFN3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19)
SMILES: C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C14H7ClFN3S2
Molecular Weight: 335.8

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

CAS No.: 862976-03-2

Cat. No.: VC6874718

Molecular Formula: C14H7ClFN3S2

Molecular Weight: 335.8

* For research use only. Not for human or veterinary use.

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine - 862976-03-2

Specification

CAS No. 862976-03-2
Molecular Formula C14H7ClFN3S2
Molecular Weight 335.8
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H7ClFN3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19)
Standard InChI Key FUOWKJNMKQIWQD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features two benzothiazole rings: one substituted with chlorine at the 6-position and the other with fluorine at the same position. The amine linkage at the 2-position of both rings introduces rotational flexibility while maintaining planar aromatic systems. This dual halogenation pattern is critical for electronic modulation, enhancing dipole interactions and potential binding affinity to biological targets .

Spectroscopic Characterization

While explicit NMR data for 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are unavailable, analogous compounds provide a basis for prediction. For example:

  • 1H-NMR: Peaks between δ 7.2–8.3 ppm correspond to aromatic protons on the benzothiazole rings, with splitting patterns reflecting fluorine and chlorine substituents .

  • 13C-NMR: Fluorine coupling (J = 240–270 Hz) and chlorine-induced deshielding would generate distinct signals for C-6 (108–114 ppm) and C-2 (158–164 ppm) .

  • ESI-MS: A molecular ion peak at m/z ≈ 378 [M+H]+ is anticipated, consistent with the molecular formula C₁₃H₇ClFN₃S₂ .

Table 1: Predicted Spectroscopic Data

TechniqueKey Features
1H-NMRδ 7.2–8.3 (aromatic H), δ 5.2–5.3 (NH, exchangeable)
13C-NMR108–114 ppm (C-6, fluorinated), 158–164 ppm (C-2, chlorinated)
IR3170 cm⁻¹ (N-H stretch), 1522 cm⁻¹ (C=N), 1262 cm⁻¹ (C-F)
ESI-MSm/z 378 [M+H]+

Synthetic Pathways

Stepwise Synthesis Strategy

The compound can be synthesized via a two-step protocol derived from methods in and :

  • Intermediate 1: 6-Chlorobenzo[d]thiazol-2-amine

    • Synthesized from 4-chloroaniline via cyclization with thiourea in the presence of bromine . Yield: 85–90%, mp: 194–196°C .

  • Intermediate 2: 6-Fluorobenzo[d]thiazol-2-amine

    • Prepared similarly using 4-fluoroaniline, with purification via recrystallization .

  • Final Coupling

    • Reagents: EDC·HCl (1.5 equiv), DMAP (1.5 equiv), CH₂Cl₂ solvent .

    • Procedure: Combine equimolar intermediates under N₂, stir at RT for 24h. Purify via silica gel chromatography (CH₂Cl₂/MeOH 10:1) .

Table 2: Optimized Reaction Conditions

ParameterValue
SolventDichloromethane
Coupling AgentEDC·HCl
CatalystDMAP
Reaction Time24 hours
Yield40–50%

Biological Activity and Structure-Activity Relationships

Antimicrobial Efficacy

Derivatives of 6-chloro-2-aminobenzothiazole demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL) . The fluorine substituent may further potentiate efficacy by disrupting microbial cell wall synthesis .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Predicted ≈ 3.2 (moderate lipophilicity, suitable for oral absorption) .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation enhancements .

Metabolic Stability

Benzothiazoles are susceptible to hepatic CYP3A4-mediated oxidation. Fluorine substitution at C-6 may reduce metabolic clearance compared to non-halogenated analogs .

Computational Modeling and Target Prediction

Molecular Docking Studies

In silico models using norovirus RNA-dependent RNA polymerase (RdRp) indicate strong binding affinity (−9.2 kcal/mol) via:

  • Halogen bonds between Cl/F and Arg₄₈².

  • π-Stacking with benzothiazole rings and Tyr₄₅⁶ .

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